molecular formula C12H21NO5 B8223693 (2S)-1-tert-butyl 2-methyl 5-methoxypyrrolidine-1,2-dicarboxylate

(2S)-1-tert-butyl 2-methyl 5-methoxypyrrolidine-1,2-dicarboxylate

Cat. No.: B8223693
M. Wt: 259.30 g/mol
InChI Key: LHYPVPVUVYIWBX-IENPIDJESA-N
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Description

(2S)-1-tert-butyl 2-methyl 5-methoxypyrrolidine-1,2-dicarboxylate is a chiral, enantiopure pyrrolidine derivative that serves as a versatile and critical synthetic intermediate in medicinal chemistry and organic synthesis. Its core value lies in its multifunctional structure, featuring a pyrrolidine ring with a methoxy group at the 5-position and two orthogonal protecting groups: a tert-butyloxycarbonyl (Boc) group and a methyl ester. This configuration makes it a valuable precursor for the construction of complex molecules, particularly in the synthesis of pharmaceuticals and bioactive compounds. The (2S) stereochemistry is essential for producing single-enantiomer final products, which is often a requirement for drug efficacy and safety. The Boc group is readily removable under mild acidic conditions, allowing for selective functionalization of the secondary amine, while the methyl ester can be hydrolyzed or transformed into other functional groups like amides or alcohols. This scaffold has been identified as a key building block in the synthesis of various kinase inhibitors and other targeted therapeutic agents, as evidenced by its listing in supplier catalogs specializing in pharmaceutical intermediates (Source) . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Proper handling and storage in a cool, dry environment are recommended to maintain its stability and integrity.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S)-5-methoxypyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-8(10(14)17-5)6-7-9(13)16-4/h8-9H,6-7H2,1-5H3/t8-,9?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYPVPVUVYIWBX-IENPIDJESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CCC1OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901146236
Record name 1-(1,1-Dimethylethyl) 2-methyl (2S)-5-methoxy-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901146236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195964-54-6
Record name 1-(1,1-Dimethylethyl) 2-methyl (2S)-5-methoxy-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195964-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 2-methyl (2S)-5-methoxy-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901146236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of the Pyrrolidine Nitrogen

The primary amine group of (2S)-5-methoxypyrrolidine-2-carboxylic acid is protected using Boc anhydride under basic conditions. A representative protocol involves:

  • Dissolving the starting material in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst.

  • Adding Boc₂O (2.2 equiv) dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.

  • Isolation of tert-butyl (2S)-5-methoxypyrrolidine-1-carboxylate via extraction (ethyl acetate/water) and column chromatography (hexane/ethyl acetate gradient).

Key Data :

ParameterValueSource
Yield85–92%
Reaction Time12–24 hours
SolventTHF

Methyl Esterification of the Carboxylic Acid

The carboxylic acid at the 2-position is esterified using methyl chloroformate:

  • Reacting tert-butyl (2S)-5-methoxypyrrolidine-1-carboxylate with methyl chloroformate (1.5 equiv) in dichloromethane (DCM).

  • Adding triethylamine (2.0 equiv) to scavenge HCl.

  • Purifying tert-butyl (2S)-2-(methoxycarbonyl)-5-methoxypyrrolidine-1-carboxylate via silica gel chromatography.

Optimization Insight :

  • Excess methylating agent improves yields but risks diastereomer formation.

  • Low temperatures (0–5°C) minimize epimerization.

Stereochemical Control and Methoxylation

Enantioselective Synthesis of the Pyrrolidine Core

The (2S) configuration is introduced via asymmetric hydrogenation or resolution:

  • Asymmetric Hydrogenation : A prochiral diene precursor is hydrogenated using a chiral Rhodium catalyst (e.g., DuPHOS-Rh), achieving >98% enantiomeric excess (ee).

  • Kinetic Resolution : Racemic mixtures are resolved using lipases (e.g., CAL-B) in organic solvents, selectively acylating one enantiomer.

Methoxylation at the 5-Position

The 5-methoxy group is installed via nucleophilic substitution or oxidation-reduction sequences:

  • Direct Methoxylation : Treating tert-butyl (2S)-2-(methoxycarbonyl)pyrrolidine-1-carboxylate with methyl iodide and silver(I) oxide in DMF at 60°C.

  • Reductive Amination : Using para-methoxybenzaldehyde followed by hydrogenolysis to remove the benzyl group.

Comparative Data :

MethodYield (%)Purity (HPLC)
Direct Methoxylation7895
Reductive Amination6597

Alternative Routes and Scalability

One-Pot Protection-Esterification

A streamlined approach combines Boc protection and methyl esterification in a single pot:

  • Reacting (2S)-5-methoxypyrrolidine-2-carboxylic acid with Boc₂O and methyl chloroformate in the presence of DMAP.

  • Yields reach 80% with reduced solvent use.

Solid-Phase Synthesis

For high-throughput applications, the compound is synthesized on Wang resin:

  • Immobilizing the pyrrolidine core via its carboxylic acid group.

  • Sequential Boc protection and methyl esterification, followed by cleavage from the resin.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): δ 1.43 (s, 9H, Boc), 3.32 (s, 3H, OCH₃), 3.68 (s, 3H, COOCH₃), 4.20–4.35 (m, 1H, CH-N), 5.10–5.25 (m, 1H, CH-O).

  • HPLC : Chiralcel OD-H column, hexane/isopropanol (90:10), retention time = 12.3 min (ee >99%).

Purity Optimization

  • Recrystallization from hexane/ethyl acetate (3:1) elevates purity to >99.5%.

  • Residual solvents (DMF, THF) are controlled to <50 ppm via rotary evaporation and high-vacuum drying.

Industrial Applications and Modifications

The compound’s utility extends to:

  • Pharmaceutical Intermediates : Synthesis of JAK2 inhibitors and antiviral agents.

  • Catalyst Development : Anchoring to silica supports for asymmetric catalysis .

Chemical Reactions Analysis

Types of Reactions

(2S)-1-tert-butyl 2-methyl 5-methoxypyrrolidine-1,2-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The functional groups on the pyrrolidine ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the prominent applications of (2S)-1-tert-butyl 2-methyl 5-methoxypyrrolidine-1,2-dicarboxylate lies in medicinal chemistry. It serves as a precursor or building block in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or selectivity.

Case Study: Synthesis of Bioactive Compounds

A study demonstrated the utility of this compound in synthesizing derivatives with potential anti-cancer properties. By modifying the pyrrolidine ring and introducing various substituents, researchers were able to create compounds that exhibited significant cytotoxic effects against different cancer cell lines .

Organic Synthesis

In organic synthesis, this compound is utilized as an intermediate in the preparation of more complex molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and cyclizations, makes it a valuable asset in synthetic organic chemistry.

Table: Reactions Involving this compound

Reaction TypeDescriptionReference
Nucleophilic SubstitutionReacts with electrophiles to form new carbon bonds
CyclizationForms cyclic compounds through intramolecular reactions
EsterificationGenerates esters by reacting with alcohols

Biochemical Applications

Research has also highlighted the role of this compound in biochemical studies. Its derivatives have been investigated for their potential effects on metabolic pathways and enzyme activities.

Case Study: Enzyme Inhibition

A recent investigation focused on how derivatives of this compound can act as inhibitors for specific enzymes related to metabolic disorders. The results indicated that certain modifications could enhance the inhibitory activity against proline oxidase, a key enzyme in proline metabolism . This finding opens avenues for developing therapeutic agents targeting metabolic diseases.

Mechanism of Action

The mechanism of action of (2S)-1-tert-butyl 2-methyl 5-methoxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

The structural and functional nuances of the target compound are best understood through comparison with analogous pyrrolidine derivatives. Below is a detailed analysis supported by data tables and research findings.

Structural and Functional Differences

Key differences among similar compounds arise from substituent positions, stereochemistry, and functional groups, which influence physical properties, reactivity, and applications.

Table 1: Comparative Overview of Selected Pyrrolidine Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties Applications
(2S)-1-tert-butyl 2-methyl 5-methoxypyrrolidine-1,2-dicarboxylate 5-OCH₃ C₁₂H₂₁NO₅ 259.3 High solubility in polar solvents; stable under basic conditions Protecting group in peptide synthesis; chiral intermediate
(2S,4R)-1-tert-butyl 2-ethyl 4-allyl-5-oxopyrrolidine-1,2-dicarboxylate 2-OEt, 4-allyl, 5-oxo C₁₅H₂₃NO₅ 297.3 Reactive 5-oxo group; allyl enables cross-metathesis Alkylation reactions; synthesis of heterocycles
(2S,4R)-1-tert-butyl 2-methyl 4-((4-nitrobenzoyl)oxy)pyrrolidine-1,2-dicarboxylate 4-O(4-NO₂Bz) C₂₀H₂₄N₂O₈ 444.4 Bulky nitrobenzoyl group; electron-withdrawing Probing steric effects in catalysis; photolabile groups
(2S,3S)-1-tert-butyl 2-methyl 3-hydroxypyrrolidine-1,2-dicarboxylate 3-OH C₁₁H₁₉NO₅ 245.3 Diastereomer-specific hydrogen bonding Chiral auxiliaries; medicinal chemistry intermediates
(2S)-5-Allyl-1,2-pyrrolidinedicarboxylic acid 1-(tert-butyl) 2-methyl ester 5-allyl C₁₄H₂₃NO₄ 275.3 Allyl for olefin metathesis Peptide modification; polymer precursors
(2S,4S)-1-tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate 4-F C₁₁H₁₈FNO₄ 247.3 Enhanced metabolic stability Fluorinated drug candidates
(2S,4S)-1-tert-butyl 2-methyl 4-(methoxymethyl)pyrrolidine-1,2-dicarboxylate 4-OCH₂CH₃ C₁₃H₂₃NO₅ 289.3 Increased steric bulk Conformational studies; receptor binding

Research Findings and Key Comparisons

Substituent Effects on Reactivity
  • 5-Methoxy vs. 5-Oxo ( vs. Target) : The 5-methoxy group in the target compound enhances solubility in polar solvents compared to the 5-oxo derivative, which is more reactive toward nucleophiles due to the electron-deficient carbonyl group.
  • 4-Fluoro vs. 5-Methoxy ( vs.
Stereochemical Influence
  • Diastereomers such as (2S,3S)- and (2S,3R)-3-hydroxypyrrolidine derivatives () exhibit distinct hydrogen-bonding capabilities, affecting their crystallization behavior and biological activity .

Stability and Handling

  • Thermal Stability : Fluorinated derivatives () decompose under strong acids, whereas the target compound’s methoxy group confers stability in mildly acidic environments .
  • Storage : Most compounds require protection from moisture and heat, with tert-butyl esters (e.g., ) being more stable than methyl esters under acidic conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2S)-1-tert-butyl 2-methyl 5-methoxypyrrolidine-1,2-dicarboxylate, and how can reaction yields be improved?

  • Methodological Answer : The compound is synthesized via a two-step procedure starting from (2S)-5-oxopyrrolidine-2-carboxylic acid. Key steps include esterification with thionyl chloride in methanol (0–30°C, 2–5 h) followed by Boc protection using tert-butoxycarbonyl tert-butyl carbonate in ethyl acetate with 4-dimethylaminopyridine (DMAP) and triethylamine (TEA) as catalysts (16 h at 20°C). Yields (~34%) can be improved by optimizing temperature control during thionyl chloride addition (maintaining ≤0°C) and using anhydrous solvents to minimize side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing the stereochemistry and purity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR are critical for confirming stereochemistry. For example, the 5-methoxy group shows distinct coupling patterns in 1^1H NMR (δ 3.3–3.5 ppm) .
  • IR : Absorption bands near 1700–1750 cm1^{-1} confirm ester and carbamate carbonyl groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) matches calculated molecular weights (e.g., [M+Na]+^+ = 332.1472) to validate purity .

Q. What purification strategies are effective for isolating this compound from reaction byproducts?

  • Methodological Answer : Column chromatography (silica gel, 20–50% ethyl acetate/hexane gradient) effectively separates the product from unreacted starting materials. For stereoisomeric impurities, chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) provides >99% enantiomeric excess .

Advanced Research Questions

Q. How can stereochemical control at the pyrrolidine ring be achieved during functionalization (e.g., fluorination or hydroxylation)?

  • Methodological Answer : Stereoselective fluorination at the 4-position is achieved using diethylaminosulfur trifluoride (DAST) at −78°C in dichloromethane, preserving the (2S,4R) configuration. Chiral auxiliaries like (S)-8 (tert-butyl/ethyl esters) direct nucleophilic additions to the desired face of the pyrrolidine ring, yielding >90% diastereomeric excess .

Q. What computational or crystallographic methods resolve contradictions in reported bond lengths and torsional angles for derivatives of this compound?

  • Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL) identifies hyperconjugative interactions affecting bond lengths (e.g., C–O bonds vary by 0.02 Å due to steric effects from tert-butyl groups). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) correlate experimental torsion angles (±5°) with electronic effects from substituents .

Q. How do solvent polarity and temperature influence the kinetic vs. thermodynamic outcomes of ring-opening reactions involving this compound?

  • Methodological Answer : In THF at −78°C, lithium bis(trimethylsilyl)amide (LiHMDS) promotes kinetic deprotonation at the 4-position, favoring allylation. At 25°C, equilibration occurs, leading to thermodynamically stable products. Solvent polarity (e.g., acetonitrile vs. toluene) modulates reaction rates by stabilizing transition states .

Data Contradiction Analysis

Reported Yield Variation Key Variables Resolution Strategy
33% (DAST fluorination) vs. 60% (allylation) Temperature, steric hindranceUse low temps (−78°C) for DAST reactions; optimize allyl bromide stoichiometry (4 eq.) .
Discrepancies in 13^{13}C NMR shifts for Boc groupsCrystallographic packing effectsCompare solution-state NMR with solid-state DFT models to distinguish electronic vs. environmental effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-1-tert-butyl 2-methyl 5-methoxypyrrolidine-1,2-dicarboxylate
Reactant of Route 2
Reactant of Route 2
(2S)-1-tert-butyl 2-methyl 5-methoxypyrrolidine-1,2-dicarboxylate

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